Structural Specificity vs. Kadsurenin B and C
Kadsurenin A is a specific stereoisomer and substitution variant of the bicyclooctanoid neolignan scaffold. Its structure has been definitively assigned as 7R, 8R, 3'S, 4'R, 5'R-△s'-3,4-methylenedioxy-5'-methoxy-4'-acetyloxy-2',3',4',5'-tetrahydro-2'-oxo-7.3',8.5'-neolignan via X-ray crystallography and NMR [1]. This differentiates it from the co-isolated analogs kadsurenin B, which has a 4'-hydroxy group instead of an acetoxy group, and kadsurenin C, which features 3,4,5'-trimethoxy substitution and a 4'-hydroxy group [1].
| Evidence Dimension | Structural and Stereochemical Identity |
|---|---|
| Target Compound Data | 7R,8R,3'S,4'R,5'R-△s'-3,4-methylenedioxy-5'-methoxy-4'-acetyloxy-2',3',4',5'-tetrahydro-2'-oxo-7.3',8.5'-neolignan |
| Comparator Or Baseline | Kadsurenin B: 4'-hydroxy analog; Kadsurenin C: 3,4,5'-trimethoxy, 4'-hydroxy analog |
| Quantified Difference | N/A (Qualitative Structural Difference) |
| Conditions | Structure determined by UV, IR, MS, NMR, and X-ray crystallography |
Why This Matters
The unique 4'-acetoxy group and precise stereochemistry of Kadsurenin A dictate its specific interactions with biological targets, such as the PAF receptor, and are essential for studies requiring exact molecular probes.
- [1] Gui Qiu HAN, Ping DAI, Li XU, Shu Chung WANG, Qi Tai ZHENG. BICYCLOOCTANOID NEOLIGNANS FROM PIPER KADSURA. Chinese Chemical Letters, 1992, 3(7): 521-524. View Source
